molecular formula C8H4FNO2 B13686840 6-Fluorobenzo[d][1,3]dioxole-5-carbonitrile

6-Fluorobenzo[d][1,3]dioxole-5-carbonitrile

Cat. No.: B13686840
M. Wt: 165.12 g/mol
InChI Key: BPELYDDBTZMWOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluorobenzo[d][1,3]dioxole-5-carbonitrile is an organic compound that belongs to the family of benzo[d][1,3]dioxoles It is characterized by the presence of a fluorine atom at the 6th position and a carbonitrile group at the 5th position of the benzo[d][1,3]dioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of 6-Fluorobenzo[d][1,3]dioxole-5-carbonitrile may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

6-Fluorobenzo[d][1,3]dioxole-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

6-Fluorobenzo[d][1,3]dioxole-5-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of advanced materials and chemical products.

Mechanism of Action

The mechanism of action of 6-Fluorobenzo[d][1,3]dioxole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The fluorine atom and the carbonitrile group play crucial roles in determining its reactivity and binding affinity. These interactions can modulate various biochemical processes, making the compound a valuable tool in research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluorobenzo[d][1,3]dioxole-5-carbonitrile is unique due to the presence of both the fluorine atom and the carbonitrile group, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C8H4FNO2

Molecular Weight

165.12 g/mol

IUPAC Name

6-fluoro-1,3-benzodioxole-5-carbonitrile

InChI

InChI=1S/C8H4FNO2/c9-6-2-8-7(11-4-12-8)1-5(6)3-10/h1-2H,4H2

InChI Key

BPELYDDBTZMWOC-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C#N)F

Origin of Product

United States

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